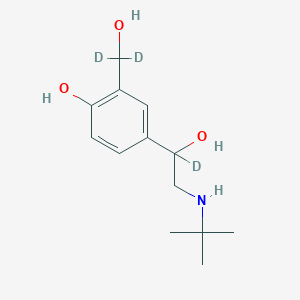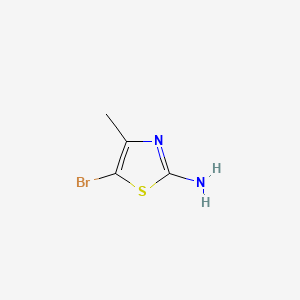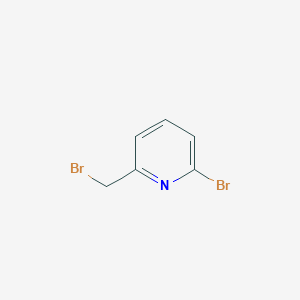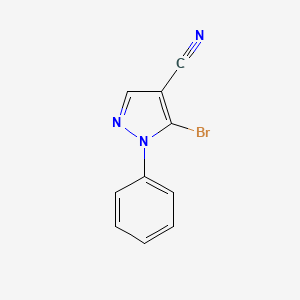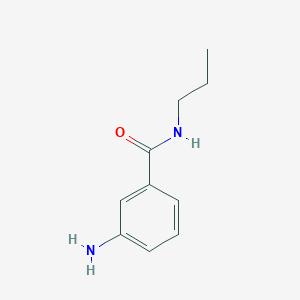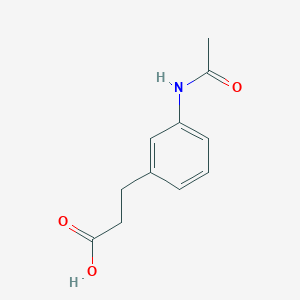
3-(3-Acetamidophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various derivatives of propanoic acid compounds has been explored in different contexts. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and studied as an insect growth regulator, showing potential as a juvenile hormone mimic . Another study reported the efficient reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes to produce (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives . Additionally, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was synthesized as a more stable and lipophilic derivative of danshensu . A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were also synthesized, with a focus on creating potent and selective EP3 receptor antagonists . Lastly, the synthesis of a new ligand, 3-(3-acetylthioureido)propanoic acid (ATA), was achieved through the reaction of acetyl chloride, ammonium thiocyanate, and β-alanine, leading to the formation of metal complexes .
Molecular Structure Analysis
The molecular structure and stereochemistry of these compounds have been confirmed and studied using various spectroscopic techniques. Fourier transform infra-red (FT-IR), nuclear magnetic resonance (1D-NMR, 2D-NMR), and electrospray ionization (ESI-MS) spectroscopy were employed to confirm the structure of the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . X-ray single crystal diffraction analysis was used to determine the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid . Computational methods, such as density functional theory (DFT), were utilized to calculate molecular geometry and vibrational frequencies, providing insights into the bioactivity of the compounds .
Chemical Reactions Analysis
The chemical reactivity and interactions of these compounds have been analyzed through various studies. Natural bond orbital (NBO) analysis was used to study intramolecular charge transfer and electron density delocalization . The binding interactions between ligands and receptors were investigated using Autodock software, which is significant for understanding the bioactivity of the compounds . The metabolic stability and biological evaluation of the synthesized analogs were also assessed, leading to the discovery of new analogs based on the structure of metabolites in human liver microsomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized through elemental analyses, molar conductance, magnetic susceptibility, and spectroscopic methods such as FT-IR and UV-Vis spectra . The spectral characterization confirmed the formation of ligands and complexes, suggesting that the ligand behaves as a bidentate ion . The evaluation of parameters such as HOMO-LUMO energies helped describe global reactivity descriptors, which are crucial for explaining the bioactivity of the compounds . Additionally, the solubility and stability of these compounds in various phases were assessed using methods like the integral equation formalism polarization continuum model (IEF-PCM) .
Aplicaciones Científicas De Investigación
-
Biological Production of Propionic Acid
- Scientific Field : Biotechnology
- Application Summary : Propionic acid and its derivatives are considered “Generally Recognized As Safe” food additives and are generally used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications . It is produced via biological pathways using Propionibacterium and some anaerobic bacteria .
- Methods of Application : The production process involves the use of microorganisms and renewable biomass. This approach has attracted considerable attention due to its economic advantages and alignment with green technology .
- Results or Outcomes : The biological production of propionic acid has shown promising results, offering a more environmentally friendly alternative to traditional chemical synthesis .
-
Biosynthesis of 3-Hydroxypropionic Acid
- Scientific Field : Bioengineering
- Application Summary : 3-Hydroxypropionic acid (3-HP) is an economically important platform compound from which a panel of bulk chemicals can be derived . Compared with petroleum-dependent chemical synthesis, bioproduction of 3-HP has attracted more attention due to the utilization of renewable biomass .
- Methods of Application : The production of 3-HP involves the use of bacterial strains such as Escherichia coli and Klebsiella pneumoniae, metabolic pathways, and key enzymes . Metabolic engineering and synthetic biology techniques are used to overcome hurdles constraining 3-HP production .
- Results or Outcomes : The bioproduction of 3-HP has shown potential for both basic research and practical application, offering a sustainable alternative to petroleum-based chemical synthesis .
Safety And Hazards
“3-(3-Acetamidophenyl)propanoic acid” is a chemical compound that should be handled with care. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling it .
Propiedades
IUPAC Name |
3-(3-acetamidophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-9(7-10)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVJTIYWMPQVFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515136 |
Source


|
| Record name | 3-(3-Acetamidophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Acetamidophenyl)propanoic acid | |
CAS RN |
4080-83-5 |
Source


|
| Record name | 3-(3-Acetamidophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

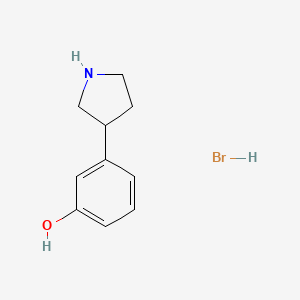
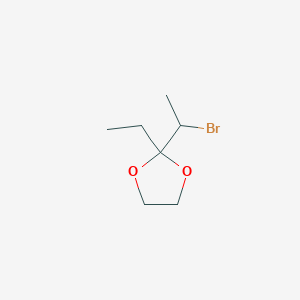

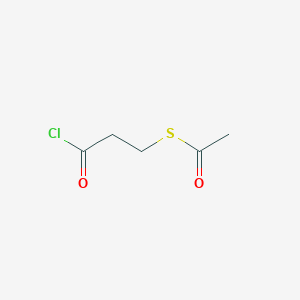
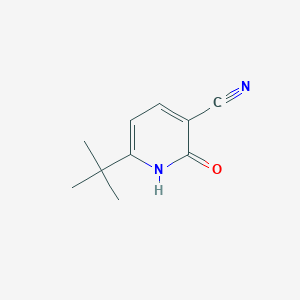
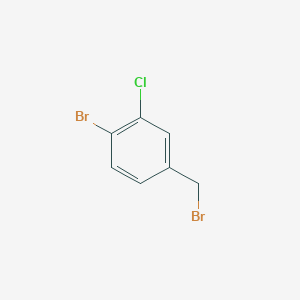
![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)
![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)
